1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-methylindole with tert-butyl isocyanate under mild conditions. This reaction typically proceeds smoothly at room temperature, yielding the desired product in good yields .
Another method involves the use of tert-butyl nitrite as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under very mild conditions . This method is advantageous due to its simplicity and the use of non-toxic reagents.
Industrial Production Methods
Industrial production of N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-3-methylindole: Lacks the carboxamide group but shares the indole core structure.
N-(tert-Butyl)-indole-2-carboxamide: Similar structure but without the methyl group at the 3-position.
3-Methyl-1H-indole-2-carboxamide: Similar structure but without the tert-butyl group.
Uniqueness
N-(tert-Butyl)-3-methyl-1H-indole-2-carboxamide is unique due to the presence of both the tert-butyl group and the carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
17537-57-4 |
---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-tert-butyl-3-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H18N2O/c1-9-10-7-5-6-8-11(10)15-12(9)13(17)16-14(2,3)4/h5-8,15H,1-4H3,(H,16,17) |
InChI Key |
JIVDIZVOMGNTQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.